molecular formula C34H52N18O2 B1239492 Semapimod CAS No. 352513-83-8

Semapimod

Número de catálogo B1239492
Número CAS: 352513-83-8
Peso molecular: 744.9 g/mol
Clave InChI: PWDYHMBTPGXCSN-VCBMUGGBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Semapimod has been used in trials studying the treatment of Crohn Disease.

Aplicaciones Científicas De Investigación

Inhibition of Inflammatory Responses

Semapimod, a synthetic guanylhydrazone, has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, macrophage activation, and the production of several inflammatory cytokines. Studies have indicated its potential in reducing post-ERCP hyperamylasemia, although its effect on pancreatitis incidence remains inconclusive (van Westerloo et al., 2008).

Role in Gastrointestinal Disorders

Semapimod has been explored for its potential in treating moderate to severe Crohn's disease (CD). Although initial studies showed that single and 3-day dosing of semapimod was ineffective, further research indicated that cumulative dosing might be associated with decreased Crohn's Disease Activity Index (CDAI) in certain patients (Dotan et al., 2010).

Impact on Tumor Necrosis Factor (TNF) Signaling

Semapimod inhibits the activation of p38 MAPK and NF-κB, suppressing inflammatory cytokine production. It targets the TLR chaperone gp96, playing a role in the desensitization of cells to TLR ligands. This action has potential applications in various inflammatory and autoimmune disorders (Wang, Grishin, & Ford, 2016).

Effects on Acute Intestinal Ischemia-Reperfusion

In animal models, Semapimod has demonstrated effectiveness in reducing intestinal mucosa injury and systemic inflammatory response during acute intestinal ischemia-reperfusion. This suggests its potential as a new pretreatment modality in acute vascular abdomen conditions (Vlachakis et al., 2011).

Potential in Cancer Treatment

Semapimod has shown potential in cancer treatment by altering substance P levels and decreasing breast cancer metastasis. It activates the vagus nerve, which may inhibit breast cancer metastasis, although further studies are required to fully understand its anti-tumoral effects under in-vivo conditions (Erin, Duymuş, Öztürk, & Demir, 2012).

Propiedades

Número CAS

352513-83-8

Fórmula molecular

C34H52N18O2

Peso molecular

744.9 g/mol

Nombre IUPAC

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide

InChI

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+

Clave InChI

PWDYHMBTPGXCSN-VCBMUGGBSA-N

SMILES isomérico

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C

SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

SMILES canónico

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

Otros números CAS

352513-83-8

Sinónimos

CNI 1493
CNI-1493
N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide
semapimod

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semapimod
Reactant of Route 2
Reactant of Route 2
Semapimod
Reactant of Route 3
Reactant of Route 3
Semapimod
Reactant of Route 4
Reactant of Route 4
Semapimod
Reactant of Route 5
Reactant of Route 5
Semapimod
Reactant of Route 6
Semapimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.